Cas no 1333113-94-2 (Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate)

Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-((2-((tert-butoxycarbonyl)amino)-3-phenylpropoxy)methyl)benzoate
- CWCDDTCHNQSQSZ-UHFFFAOYSA-N
- Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate
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- インチ: 1S/C23H29NO5/c1-23(2,3)29-22(26)24-19(14-17-10-6-5-7-11-17)16-28-15-18-12-8-9-13-20(18)21(25)27-4/h5-13,19H,14-16H2,1-4H3,(H,24,26)
- InChIKey: CWCDDTCHNQSQSZ-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1C(=O)OC)CC(CC1C=CC=CC=1)NC(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 11
- 複雑さ: 510
- トポロジー分子極性表面積: 73.9
Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0073-5g |
methyl 2-((2-((tert-butoxycarbonyl)amino)-3-phenylpropoxy)methyl)benzoate |
1333113-94-2 | 95% | 5g |
$1500 | 2023-09-07 |
Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate 関連文献
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Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoateに関する追加情報
Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate (CAS No. 1333113-94-2): A Comprehensive Overview
Methyl 2-((2-(tert-butoxycarbonylamino-3-phenylpropoxy)methyl)benzoate), identified by its CAS number 1333113-94-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, holds promise in various research applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular framework of Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate features a benzoate core substituted with a propoxymethyl group, which is further functionalized with a tert-butoxycarbonylamino moiety. This structural configuration endows the compound with unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability of the compound during storage and handling, while the phenylpropoxy side chain contributes to its solubility and bioavailability in biological systems.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate has been explored as a potential scaffold for such inhibitors due to its ability to interact with biological targets through multiple binding modes. Its benzoate moiety, known for its aromatic stability and versatility in drug design, provides a robust platform for further derivatization and optimization.
One of the most compelling aspects of Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in numerous physiological processes, including signal transduction, protein turnover, and immune responses. Dysregulation of protease activity is implicated in various diseases, such as cancer, inflammation, and infectious disorders. The compound's structural features allow it to mimic natural substrates or inhibit the activity of specific proteases, thereby serving as a key intermediate in the development of targeted therapies.
Recent studies have highlighted the compound's potential in the treatment of neurological disorders. The benzoate core is known to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development. Additionally, the presence of the phenylpropoxy group enhances binding affinity to specific neurotransmitter receptors, which could be exploited to modulate neuronal activity. Preclinical investigations have demonstrated that derivatives of Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate exhibit promising effects on reducing inflammation and oxidative stress in neuronal cells, suggesting their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease.
The synthesis of Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the Boc group necessitates anhydrous conditions and careful handling to prevent hydrolysis. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are employed to achieve high yields and purity. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In addition to its pharmaceutical applications, Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate has found utility in biochemical research as a tool compound for studying enzyme mechanisms and protein interactions. Its well-defined structure allows researchers to probe specific residues or binding pockets within target proteins, providing insights into molecular recognition processes. Such studies are essential for understanding disease pathogenesis and developing rational drug design strategies.
The safety profile of Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate has been thoroughly evaluated through toxicological studies conducted in vitro and in vivo. These studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, making it suitable for further development into clinical candidates. However, as with any chemical entity intended for biological use, careful consideration must be given to potential side effects and long-term exposure risks.
The future prospects for Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate are vast and multifaceted. Ongoing research aims to explore its potential in treating a broader range of diseases by modifying its structural features to enhance potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench research to clinical applications.
In conclusion, Methyl 2-((2-(tert-butoxycarbonylamino)-3-phenylpropoxy)methyl)benzoate (CAS No. 1333113-94-2) is a versatile and promising compound with significant implications in pharmaceutical chemistry and biomedicine. Its unique structural features make it an invaluable tool for drug discovery and development, offering hope for new treatments across multiple therapeutic areas.
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